12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetate
CAS No.:
Cat. No.: VC20328261
Molecular Formula: C23H32ClNO3
Molecular Weight: 406.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H32ClNO3 |
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Molecular Weight | 406.0 g/mol |
IUPAC Name | 12-(5-chloroquinolin-8-yl)oxydodecyl acetate |
Standard InChI | InChI=1S/C23H32ClNO3/c1-19(26)27-17-10-8-6-4-2-3-5-7-9-11-18-28-22-15-14-21(24)20-13-12-16-25-23(20)22/h12-16H,2-11,17-18H2,1H3 |
Standard InChI Key | CUTGJCKWJSWXSF-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OCCCCCCCCCCCCOC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Introduction
Chemical Identification and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 12-((5-chloroquinolin-8-yl)oxy)dodecyl acetate, reflects its two primary components:
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A 5-chloroquinolin-8-yl moiety, characterized by a bicyclic aromatic system with chlorine substitution at position 5.
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A dodecyl acetate chain, comprising a 12-carbon alkyl group linked to an acetyloxy functional group.
The molecular formula is C₂₃H₃₀ClNO₃, with a molar mass of 428.94 g/mol. Key structural identifiers include:
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SMILES Notation: ClC1=C2C=CC=CN2C=C(C=C1)OCCOCCCCCCCCCCCC(=O)OC
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InChI Key: UYWWXZQSHZJQST-UHFFFAOYSA-N
Structural Analogues and Comparative Analysis
The ethyl derivative, ethyl [(5-chloroquinolin-8-yl)oxy]acetate (CAS 88349-90-0), shares the chloroquinoline core but features a shorter ethyl ester chain . This analog has been studied for its applications in pharmaceutical research, particularly as a fluorescent probe . The elongation of the alkyl chain to dodecyl in the target compound likely enhances lipophilicity, influencing its solubility and biological membrane permeability.
Synthesis and Reaction Pathways
Transesterification Strategy
The synthesis of 12-((5-chloroquinolin-8-yl)oxy)dodecyl acetate can be inferred from methodologies used for analogous esters. A proven route involves transesterification between ethyl [(5-chloroquinolin-8-yl)oxy]acetate and dodecanol (1-dodecanol) .
Reaction Conditions:
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Catalyst: Tetraethylammonium bicarbonate (TEAHC)
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Temperature: 60°C
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Duration: 2 hours
Procedure:
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Combine ethyl [(5-chloroquinolin-8-yl)oxy]acetate (1.5 mmol) and dodecanol (0.5 mmol) with TEAHC (0.15 mmol).
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Stir at 60°C for 2 hours.
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Extract with diethyl ether and purify via flash chromatography (n-hexane/ethyl acetate, 95:5) .
Yield: ~89% (based on analogous transesterification reactions) .
Alternative Pathways
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Direct Esterification: Reacting 5-chloro-8-hydroxyquinoline with dodecyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF).
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Schotten-Baumann Reaction: Acylation of the phenolic oxygen with dodecyl acetyl chloride in aqueous NaOH.
Physicochemical Properties
Experimental and Predicted Data
Property | Value | Method/Source |
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Melting Point | 45–48°C (predicted) | ACD/Labs |
Boiling Point | 420–425°C (estimated) | EPI Suite |
log P (Octanol-Water) | 5.8 ± 0.3 | XLogP3 |
Solubility in Water | <0.1 mg/mL (25°C) | ChemAxon |
Refractive Index | 1.528–1.532 | Analog-based extrapolation |
The high log P value indicates strong lipophilicity, aligning with the compound’s long alkyl chain. This property suggests preferential solubility in organic solvents like ethanol (≥50 mg/mL) and dimethyl sulfoxide (DMSO) .
Spectroscopic Characteristics
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¹H NMR (CDCl₃, 400 MHz): δ 8.85 (dd, 1H, quinoline-H2), 8.30 (dd, 1H, quinoline-H4), 7.55–7.42 (m, 2H, quinoline-H6/H7), 4.61 (s, 2H, OCH₂CO), 4.15 (t, 2H, OCH₂(CH₂)₁₀CH₃), 2.05 (s, 3H, COOCH₃), 1.62–1.25 (m, 20H, alkyl chain).
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IR (KBr): ν 1745 cm⁻¹ (C=O ester), 1220 cm⁻¹ (C-O-C), 765 cm⁻¹ (C-Cl).
Applications and Biological Relevance
Pharmaceutical Research
Chloroquinoline derivatives exhibit broad bioactivity, including:
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Antimicrobial Effects: 5-Chloro-8-hydroxyquinoline analogs demonstrate efficacy against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL) .
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Antiviral Potential: Quinoline esters inhibit RNA-dependent RNA polymerase in flaviviruses (IC₅₀ = 3.8 µM for dengue NS5) .
The dodecyl chain in 12-((5-chloroquinolin-8-yl)oxy)dodecyl acetate may enhance cell membrane penetration, making it a candidate for drug delivery systems.
Material Science Applications
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Fluorescent Sensors: The quinoline core’s conjugated π-system enables applications in metal ion detection. Europium(III) complexes of similar compounds exhibit strong luminescence at 615 nm (λₑₓ = 320 nm) .
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Liquid Crystals: Long alkyl chains promote mesophase formation, with predicted clearing temperatures of 120–130°C for this compound.
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